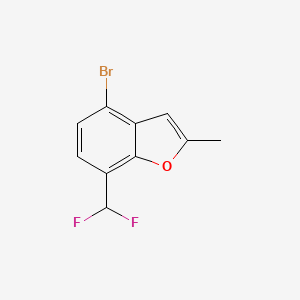

![molecular formula C15H16N6O3S B2411186 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1207004-25-8](/img/structure/B2411186.png)

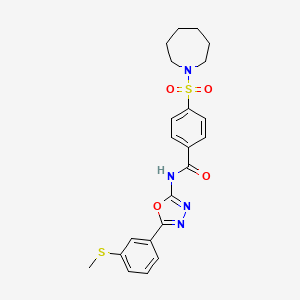

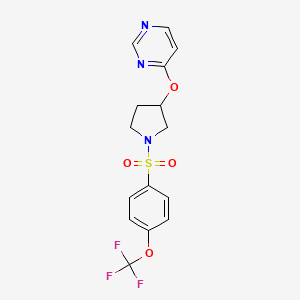

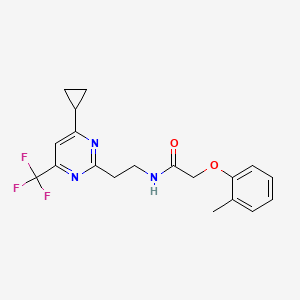

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 1,3,4-thiadiazole moiety is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents . For example, one method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety, for instance, has a =N-C-S- moiety and strong aromaticity of the ring .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives can vary widely depending on the specific derivative and the conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific derivative. For example, 5-Methyl-1,3,4-thiadiazol-2-ol is a solid with a molecular weight of 116.14 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds with a 1,3,4-thiadiazole moiety have been found to exhibit high activity to control the growth of pathogenic bacteria such as S. aureus, B. subtilis, E. coli, and P. aeruginosa, and unicellular fungi like C. albicans . The compound could potentially be used in the development of new antimicrobial agents.

Insecticidal Activity

A series of novel dehydroabietic acid derivatives bearing 1,3,4-thiadiazole moiety were synthesized and showed excellent insecticidal activities against cotton bollworm (Helicoverpa armigera), corn borer (Ostrinia nubilalis Hübner), and diamondback moth (Plutella xylostella (L.)) . This suggests that our compound could also be used in the development of insecticides.

Antitumor Activity

1,3,4-Thiadiazoles have been reported to possess antitumor activity . Therefore, the compound could potentially be used in cancer research and treatment.

Antioxidant Activity

Dehydroabietic acid (DHA), a component of the compound, has been reported to possess antioxidant activity . This suggests that the compound could be used in the development of antioxidants.

Anti-Inflammatory Activity

Thiadiazoles have been reported to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of inflammatory diseases.

Antiviral Activity

DHA has been reported to possess antiviral activity . This suggests that the compound could potentially be used in the development of antiviral drugs.

Antidepressive Activity

Thiadiazoles have been reported to possess antidepressive activity . This suggests that the compound could potentially be used in the treatment of depression.

Antihypertensive Activity

Thiadiazoles have been reported to possess antihypertensive activity . This suggests that the compound could potentially be used in the treatment of hypertension.

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with 1,3,4-thiadiazole derivatives can vary widely depending on the specific derivative. For example, 5-Methyl-1,3,4-thiadiazol-2-ol has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3S/c1-8-17-20-15(25-8)16-13(22)10-6-21(5-9-3-2-4-24-9)7-11-12(10)18-19-14(11)23/h6-7,9H,2-5H2,1H3,(H,19,23)(H,16,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMJEVCWDKIGPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NNC3=O)CC4CCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)

![4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2411113.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)

![Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2411118.png)

![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-(5,11-dihydroxy-7-azatetracyclo[6.2.1.02,6.04,10]undecan-7-yl)prop-2-en-1-one](/img/structure/B2411126.png)